

An In-depth Technical Guide to the Physical and Chemical Properties of Pleiocarpamine

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Compound of Interest

Compound Name: *Pleiocarpamine*

Cat. No.: *B1241704*

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Abstract

Pleiocarpamine is a monoterpenoid indole alkaloid found in various plant species, notably within the *Hunteria* genus.^[1] As a member of the broader class of anticholinergic alkaloids, it holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Pleiocarpamine**, including its structural characteristics, spectral data, and a proposed mechanism of action based on its pharmacological classification. Detailed experimental methodologies for the characterization of such compounds are also presented.

Chemical and Physical Properties

Pleiocarpamine is a complex heterocyclic molecule with the chemical formula $C_{20}H_{22}N_2O_2$.^[1] Its structural and physical properties are summarized in the tables below.

Table 1: General and Structural Properties of Pleiocarpamine

Property	Value	Source
IUPAC Name	methyl (13E,14S,16S,18S)-13-ethylidene-1,11-diazapentacyclo[12.3.1.0 ² , ⁷ .0 ⁸ , ¹⁷ .0 ¹¹ , ¹⁶]octadeca-2,4,6,8(17)-tetraene-18-carboxylate	PubChem[1]
Molecular Formula	C ₂₀ H ₂₂ N ₂ O ₂	PubChem[1]
Molecular Weight	322.4 g/mol	PubChem[1]
Exact Mass	322.168127949 Da	PubChem[1]
CAS Number	6393-66-4	PubChem[1]
InChI	InChI=1S/C20H22N2O2/c1-3-12-11-21-9-8-14-13-6-4-5-7-16(13)22-18(14)17(21)10-15(12)19(22)20(23)24-2/h3-7,15,17,19H,8-11H2,1-2H3/b12-3-/t15-,17-,19-/m0/s1	PubChem[1]
Canonical SMILES	C/C=C/1/CN2CCC3=C4[C@@H]2C[C@@H]1--INVALID-LINK--C(=O)OC	PubChem[1]

Table 2: Physicochemical Data for Pleiocarpamine

Property	Value	Source
Melting Point	159-160 °C	CAS Common Chemistry
Solubility	Data not available. As an alkaloid, solubility is expected to be pH-dependent, with higher solubility in acidic aqueous solutions.	General Alkaloid Properties
pKa	Data not available. The presence of tertiary amine groups suggests it will be basic.	General Alkaloid Properties
XLogP3	2.5	PubChem (Computed)[1]

Spectroscopic Data

The structural elucidation of **Pleiocarpamine** relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of **Pleiocarpamine**.

- LC-MS Data:
 - Precursor Type: $[M+H]^+$
 - Precursor m/z: 323.175
 - Top 5 Peaks (m/z and relative intensity):
 - 218.094315 (100)
 - 234.125809 (61.01)

- 217.086929 (52.94)
- 206.094482 (49.04)
- 219.100021 (45.92)[1]

The fragmentation of indole alkaloids is often complex, involving cleavages of the ring systems and losses of substituent groups.[2][3] For **Pleiocarpamine**, the observed fragments likely arise from characteristic fissions of the pentacyclic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the detailed connectivity and stereochemistry of **Pleiocarpamine**. While a complete, assigned dataset is not readily available in public databases, typical chemical shifts for related indole alkaloids can provide insights.

- ^{13}C NMR: A reference spectrum for **Pleiocarpamine** is available on SpectraBase, though without peak assignments.[4] The spectrum would be expected to show 20 distinct carbon signals corresponding to its molecular formula.
- ^1H NMR: A complete ^1H NMR spectrum with assignments for **Pleiocarpamine** is not publicly available. However, based on its structure, one would expect to see signals in the aromatic region for the indole moiety, olefinic protons for the ethylidene group, and a complex set of aliphatic signals for the fused ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption maxima for **Pleiocarpamine** are not widely reported. However, indole alkaloids typically exhibit characteristic UV absorption bands due to the indole chromophore.[5] The spectrum would be expected to show absorption maxima in the range of 220-230 nm and a second, broader band around 270-290 nm.

Infrared (IR) Spectroscopy

A specific IR spectrum for **Pleiocarpamine** is not available. Based on its functional groups, the following characteristic absorption bands would be anticipated:

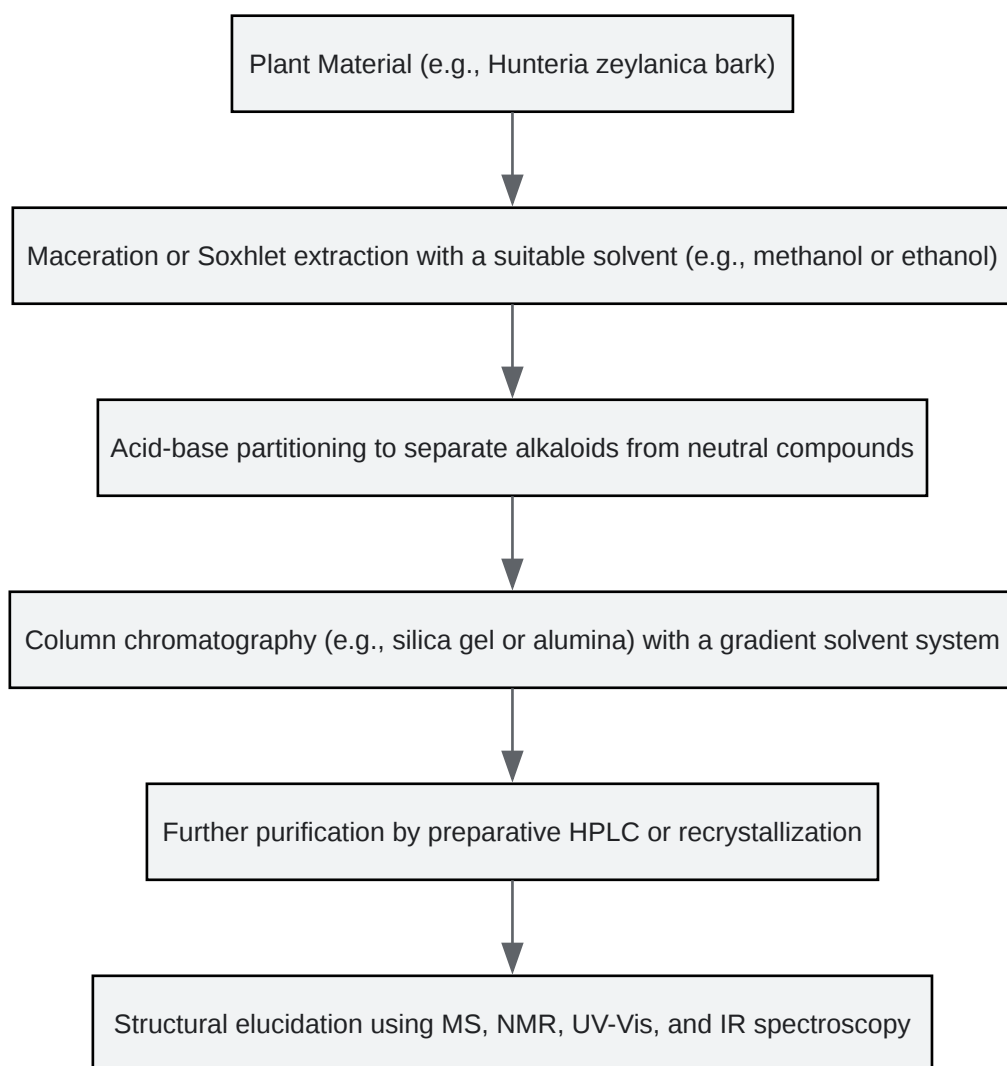
- ~3000-2800 cm^{-1} : C-H stretching vibrations of the aliphatic and aromatic portions of the molecule.
- ~1735 cm^{-1} : A strong C=O stretching vibration from the methyl ester group.
- ~1600-1450 cm^{-1} : C=C stretching vibrations from the aromatic indole ring and the ethylidene group.
- ~1200-1000 cm^{-1} : C-O stretching vibrations from the ester group.
- ~1300-1100 cm^{-1} : C-N stretching vibrations.

Experimental Protocols

The following sections describe generalized protocols that are typically employed for the isolation and characterization of alkaloids like **Pleiocarpamine**.

Isolation and Purification of Pleiocarpamine

Pleiocarpamine is naturally found in plants of the *Hunteria* genus.^[1] A general workflow for its extraction and purification is as follows:



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Figure 1: General workflow for the isolation and characterization of **Pleiocarpamine**.

Determination of Melting Point

The melting point of a purified solid compound can be determined using a capillary melting point apparatus.

- A small amount of the dried, purified **Pleiocarpamine** is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a slow, controlled rate.

- The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Solubility

The solubility of **Pleiocarpamine** in various solvents can be determined using the shake-flask method.

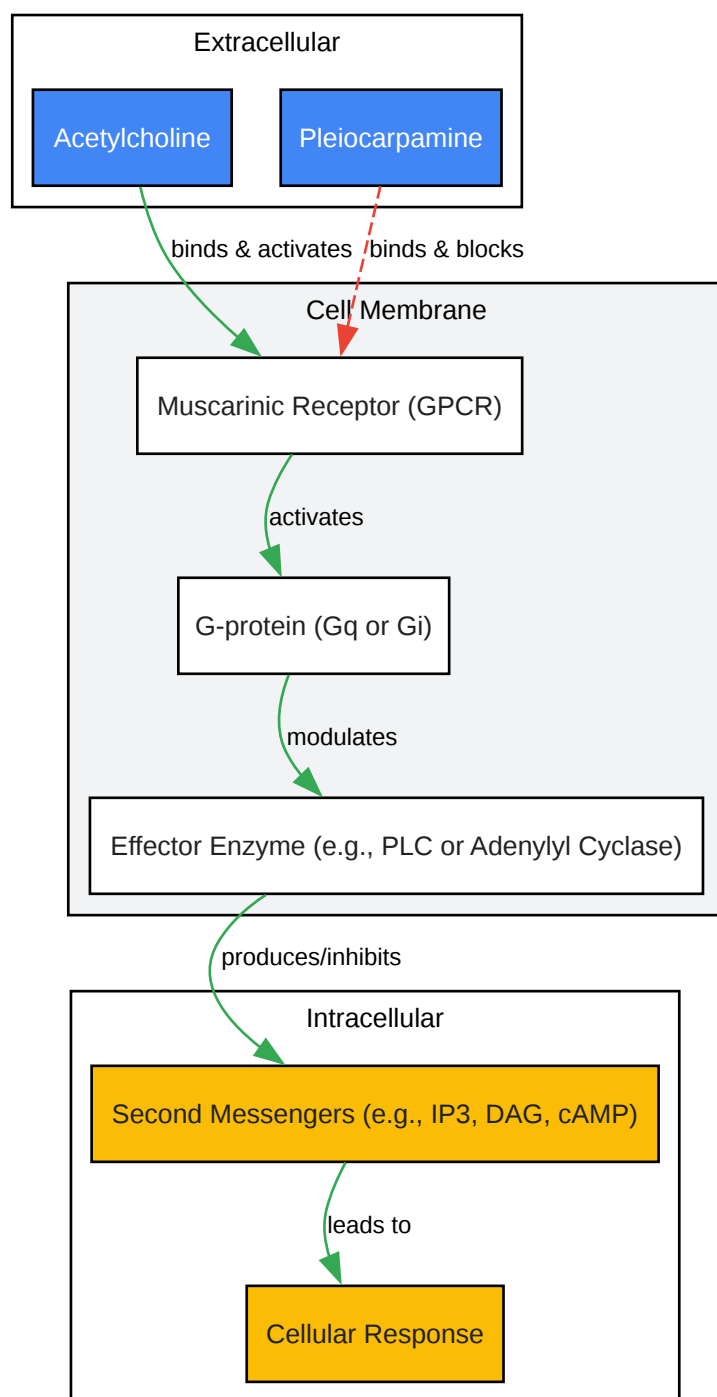
- An excess amount of solid **Pleiocarpamine** is added to a known volume of the solvent of interest in a sealed flask.
- The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The solution is then filtered or centrifuged to remove any undissolved solid.
- The concentration of **Pleiocarpamine** in the saturated solution is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Biological Activity and Signaling Pathway

Pleiocarpamine is classified as an anticholinergic alkaloid. Anticholinergic agents act by blocking the action of the neurotransmitter acetylcholine at its receptors. Specifically, they are antagonists of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs).

While specific binding affinity data for **Pleiocarpamine** across the five muscarinic receptor subtypes (M1-M5) is not currently available in the public domain, a generalized mechanism of action can be proposed. As a competitive antagonist, **Pleiocarpamine** would bind to the muscarinic receptor, preventing acetylcholine from binding and activating the receptor. This inhibition of receptor activation would, in turn, block the downstream signaling cascade.

The following diagram illustrates the proposed signaling pathway for **Pleiocarpamine** as a muscarinic antagonist.



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Figure 2: Proposed antagonistic action of **Pleiocarpamine** at a muscarinic receptor.

Conclusion

Pleiocarpamine is an intriguing indole alkaloid with established anticholinergic properties. This guide has summarized its key physical and chemical characteristics based on available data. Further research is warranted to fully elucidate its spectroscopic properties with complete assignments, determine its binding affinities for muscarinic receptor subtypes, and explore its potential therapeutic applications. The experimental protocols outlined herein provide a framework for such future investigations.

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